Home > Products > Screening Compounds P41387 > Caspase-1 Inhibitor VI
Caspase-1 Inhibitor VI -

Caspase-1 Inhibitor VI

Catalog Number: EVT-1437965
CAS Number:
Molecular Formula: C31H39FN4O9
Molecular Weight: 630.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Irreversible, cell permeable caspase-1 (ICE) inhibitor. Inhibits also caspase-4.
Overview

Caspase-1 Inhibitor VI is a small molecule designed to inhibit the activity of caspase-1, an essential enzyme involved in inflammatory responses and cell death. This compound has garnered attention due to its potential therapeutic applications in diseases characterized by excessive inflammation, such as autoimmune disorders and neurodegenerative diseases. The inhibitor functions by targeting the active site of caspase-1, thereby preventing its enzymatic activity and subsequent downstream effects.

Source

Caspase-1 Inhibitor VI is derived from a series of synthetic compounds that have been developed through structure-based drug design. These compounds are often synthesized in laboratories focused on medicinal chemistry and pharmacology, utilizing various chemical methodologies to optimize their efficacy and selectivity against caspase-1.

Classification

Caspase-1 Inhibitor VI belongs to the class of caspase inhibitors, which are categorized based on their mechanism of action and structural characteristics. These inhibitors can be classified into reversible and irreversible inhibitors, with Caspase-1 Inhibitor VI being a reversible inhibitor that interacts with the enzyme's active site without permanently modifying it.

Synthesis Analysis

Methods

The synthesis of Caspase-1 Inhibitor VI typically involves several key steps:

  1. Precursor Selection: The synthesis begins with selecting appropriate starting materials that can be chemically modified to yield the desired inhibitor structure.
  2. Chemical Reactions: Various organic reactions such as condensation, acylation, and cyclization are employed to build the core structure of the inhibitor. For example, reactions involving cyanopropanate derivatives have been reported in related compounds .
  3. Purification and Characterization: After synthesis, the compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity (>95%). Characterization is performed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the molecular structure .

Technical Details

The synthesis process may involve multiple reaction conditions, including temperature control, solvent selection, and reaction time optimization. Analytical methods are utilized throughout the synthesis to monitor progress and yield.

Molecular Structure Analysis

Structure

The molecular structure of Caspase-1 Inhibitor VI can be analyzed using X-ray crystallography or computational modeling techniques. The compound typically features a scaffold that allows for interaction with the active site of caspase-1.

Data

Key structural data include:

  • Molecular Formula: Specific to the synthesized compound.
  • Molecular Weight: Determined via mass spectrometry.
  • 3D Structure: Visualized through software tools that enable molecular docking studies, revealing binding interactions with caspase-1.
Chemical Reactions Analysis

Reactions

Caspase-1 Inhibitor VI undergoes specific chemical interactions with caspase-1:

  1. Binding Mechanism: The inhibitor binds to the active site of caspase-1 through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Reaction: This binding prevents substrate cleavage by caspase-1, thus inhibiting its activity.

Technical Details

Kinetic studies are often performed to assess the inhibition potency (IC50 values) using fluorogenic substrates that release a detectable signal upon cleavage by caspases .

Mechanism of Action

Process

The mechanism of action for Caspase-1 Inhibitor VI involves:

  1. Specific Binding: The inhibitor selectively binds to the active site of caspase-1.
  2. Inhibition of Substrate Cleavage: By occupying the active site, it prevents the cleavage of downstream substrates such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are critical mediators in inflammatory pathways .

Data

Studies have shown that inhibition leads to decreased levels of pro-inflammatory cytokines in cellular models, supporting its potential therapeutic use .

Physical and Chemical Properties Analysis

Physical Properties

Caspase-1 Inhibitor VI typically exhibits:

  • Appearance: Crystalline solid or powder form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under various pH conditions is crucial for therapeutic applications.
  • Reactivity: The compound should demonstrate selective reactivity towards caspases without affecting other proteases.

Relevant data from stability studies can guide formulation development for clinical use.

Applications

Caspase-1 Inhibitor VI has several scientific uses:

  1. Research Tool: It serves as a valuable tool for studying the role of caspase-1 in inflammation and cell death mechanisms.
  2. Therapeutic Potential: There is ongoing research into its application for treating diseases associated with chronic inflammation, such as rheumatoid arthritis and neurodegenerative disorders .
  3. Drug Development: As part of a broader class of caspase inhibitors, it contributes to drug discovery efforts aimed at developing new anti-inflammatory therapies.
Introduction to Caspase-1 in Inflammatory Pathways

Historical Context of Caspase-1 Discovery and Functional Characterization

Caspase-1 was first identified in 1989 as a cysteine protease responsible for processing pro-interleukin-1β (pro-IL-1β) in monocytes, initially termed Interleukin-1β Converting Enzyme (ICE) [6] [8]. By 1992, genetic sequencing revealed it was unrelated to previously known proteases, establishing it as a novel enzyme with a unique mechanism of action [6]. This discovery coincided with the characterization of inflammasomes—cytosolic multiprotein complexes that activate caspase-1—which fundamentally reshaped understanding of innate immunity. The link between caspase-1 dysregulation and human disease emerged through studies of Familial Cold Autoinflammatory Syndrome (FCAS), where mutations in the CIAS1 gene (encoding cryopyrin/NALP3) led to constitutive caspase-1 activation and uncontrolled IL-1β release [8].

The development of caspase-1 inhibitors evolved through distinct phases:

  • First-generation inhibitors: Peptide-based compounds (e.g., Ac-YVAD-CHO) with poor stability and cell permeability
  • Irreversible inhibitors: Fluoromethyl ketone-conjugated peptides (e.g., Z-VAD-FMK) with toxicity limitations
  • Peptidomimetics: Including VX-740 (pralnacasan) and VX-765 (belnacasan), designed for improved oral bioavailability [1]Caspase-1 Inhibitor VI represents a synthetic small-molecule inhibitor developed to overcome these pharmacological challenges while maintaining high specificity for caspase-1 over apoptotic caspases.

Table 1: Key Milestones in Caspase-1 Research and Inhibitor Development

YearDiscoverySignificance
1989Identification of IL-1β converting activityFirst biochemical characterization of caspase-1 (ICE)
1992Cloning and sequencing of caspase-1 geneRevealed unique structure distinct from other proteases
2001Linkage of NALP3 mutations to FCASEstablished clinical relevance of caspase-1 dysregulation
2004Inflammasome concept formalizedDefined molecular platform for caspase-1 activation
2015Non-canonical activation pathways describedRevealed caspase-8 involvement in inflammasome signaling

Biochemical Role of Caspase-1 in Inflammasome Activation and Cytokine Processing

Caspase-1 functions as the effector component of inflammasomes—large cytosolic complexes assembled in response to pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). These complexes typically consist of:

  • Sensor protein: NLRs (NOD-like receptors), ALRs (AIM2-like receptors), or pyrin
  • Adaptor protein: ASC (Apoptosis-associated Speck-like protein containing a CARD)
  • Effector: Pro-caspase-1 [4]

Activation occurs through proximity-induced autoproteolysis: Oligomerization within the inflammasome complex enables caspase-1 to self-cleave at Asp297 and Asp316, generating the active heterotetramer composed of p20 and p10 subunits [6]. Structurally, caspase-1 contains:

  • Catalytic domain: Forms the active site spanning p20 and p10 subunits
  • CARD domain: Mediates homotypic interactions with ASC or NLRC4 [6]

The primary substrates of activated caspase-1 include:

  • Pro-IL-1β and pro-IL-18: Cleaved to mature cytokines that initiate inflammation
  • Gasdermin D (GSDMD): Cleavage releases its N-terminal pore-forming domain, triggering pyroptosis—a lytic, pro-inflammatory cell death [3]
  • Other targets: Caspase-7 and unidentified proteins involved in unconventional protein secretion [4]

Table 2: Major Inflammasomes Activating Caspase-1

InflammasomeSensor ComponentsActivating SignalsKey Adaptors
NLRP3NLRP3, NEK7ATP, crystals, pore-forming toxinsASC
NLRC4NLRC4, NAIPsBacterial flagellin, type III secretion systemsASC (optional)
NLRP1NLRP1Anthrax lethal toxin, muramyl dipeptideASC/CARD8
AIM2AIM2Cytosolic double-stranded DNAASC

Non-canonical activation pathways have expanded understanding of caspase-1 regulation. Caspase-11 (mouse) or caspase-4/5 (human) can directly sense cytosolic LPS, subsequently cleaving gasdermin D and indirectly activating the NLRP3 inflammasome to process caspase-1 [9]. Additionally, caspase-8 can drive inflammasome assembly and IL-1β processing in response to fungal infections or TLR/Dectin-1 stimulation, providing alternative activation mechanisms when caspase-1 is inhibited [9].

Rationale for Targeting Caspase-1 in Inflammatory and Neurodegenerative Disorders

The pathological consequences of dysregulated caspase-1 activity span multiple disease domains:

Inflammatory Conditions:

  • Cytokine release syndromes: Uncontrolled caspase-1 activation drives IL-1β and IL-18 production, creating a "cytokine storm" as observed in severe COVID-19, sepsis, and macrophage activation syndrome [10]
  • Autoinflammatory disorders: Gain-of-function mutations in NLRP3 cause cryopyrin-associated periodic syndromes (CAPS) with constitutive caspase-1 activity [8]
  • Contact hypersensitivity: Keratinocyte inflammasomes activate caspase-1 in response to chemical sensitizers, driving eczema pathogenesis [8]

Neurodegenerative Diseases:

  • Blood-brain barrier (BBB) disruption: Caspase-1 activation increases endothelial permeability via downregulation of VE-cadherin and upregulation of adhesion molecules (ICAM-1, E-selectin), facilitating leukocyte transmigration [7]
  • Alzheimer's disease: Caspase-1 exacerbates β-amyloid pathology and neuroinflammation; caspase-1 inhibition reduces amyloid deposition and cognitive decline in models [7]
  • Organophosphate neurotoxicity: Paraoxon (organophosphate) induces caspase-1-dependent BBB injury, demonstrating environmental triggers of neuroinflammation [7]

The molecular rationale for caspase-1 inhibition includes:

  • Upstream positioning: Acts as a convergence point for multiple inflammasome pathways
  • Dual effect: Simultaneously reduces cytokine maturation and inflammatory cell death
  • Transcriptional amplification: Caspase-1 activity promotes NF-κB activation, creating a feed-forward inflammatory loop [5]

Table 3: Preclinical Evidence Supporting Caspase-1 Inhibition in Disease Models

Disease ModelInterventionKey OutcomesReference
Paraoxon-induced BBB injuryVX-765 (caspase-1 inhibitor)Restored barrier integrity, reduced PBMC transmigration [7]
Alzheimer's transgenic miceCaspase-1 genetic knockoutImproved amyloid clearance, reduced cognitive deficits [7]
SARS-CoV-2 infectionColchicine (caspase-1 inhibitor)Reduced IL-6, CRP, and mortality in clinical studies [10]
Rheumatoid arthritisVX-740 (caspase-1 inhibitor)Reduced cartilage destruction in phase II trials [1]

Caspase-1 Inhibitor VI exemplifies a targeted approach that inhibits the catalytic site of caspase-1 without affecting microtubule dynamics (unlike colchicine) or inducing broad immunosuppression (unlike corticosteroids). Its specificity profile addresses limitations of earlier inhibitors like Z-VAD-FMK, which exhibited off-target effects on apoptotic caspases [1]. The compound's chemical structure optimizes interactions with the caspase-1 active site, particularly the S1-S4 subsites that recognize substrate aspartate residues, enabling potent and selective inhibition [1].

Properties

Product Name

Caspase-1 Inhibitor VI

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

Molecular Formula

C31H39FN4O9

Molecular Weight

630.7 g/mol

InChI

InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24?,27-/m0/s1

InChI Key

MVPQJUFFTWWKBT-UYDLRUHXSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

enzyloxycarbonyltyrosyl-valyl-alanyl-aspartic acid fluoromethyl ketone
Z-YVAD-FMK

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.